N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide (CAS 342653-91-2) is a synthetic small molecule featuring a pyridine ring substituted at the 6-position and a quinoline ring substituted at the 4-position, connected via an acetamide linkage. It belongs to the broader class of pyridine-quinoline hybrids, a chemical space that has yielded inhibitors of PIM-1 kinase and choline kinase α (ChoKα).
Molecular FormulaC18H17N3O
Molecular Weight291.3 g/mol
CAS No.342653-91-2
Cat. No.B3261346
⚠ Attention: For research use only. Not for human or veterinary use.
N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide (CAS 342653-91-2): A Neutral Dual-Heterocycle Scaffold for Kinase-Targeted Procurement
N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide (CAS 342653-91-2) is a synthetic small molecule featuring a pyridine ring substituted at the 6-position and a quinoline ring substituted at the 4-position, connected via an acetamide linkage . It belongs to the broader class of pyridine-quinoline hybrids, a chemical space that has yielded inhibitors of PIM-1 kinase [1] and choline kinase α (ChoKα) [2]. However, for this specific compound, quantitative bioactivity or selectivity data remain unavailable in the primary public literature.
[1] El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. View Source
[2] Lacal, J. C., et al. (2010). Derivatives of pyridine and quinoline. European Patent EP1710236A1. View Source
Why N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide Cannot Be Replaced by Generic Pyridine-Quinoline Analogs
The pyridine-quinoline hybrid chemical space is characterized by extreme sensitivity of target potency and selectivity to minor constitutional variations. For instance, within the PIM-1 kinase inhibitor series, subtle changes in heterocycle connectivity and substitution pattern dictate whether a compound acts as a competitive or mixed-type inhibitor and profoundly alter its cytotoxicity profile [1]. Similarly, in the choline kinase inhibitor patent family, the exact nature of the linker between the pyridine and quinoline moieties is a critical determinant of ChoKα isoform selectivity [2]. Therefore, generic replacement of the specific 6-methylpyridin-2-yl / 4-methylquinolin-2-yl acetamide scaffold with an uncharacterized analog carries a high risk of losing the desired activity profile or introducing unanticipated off-target liabilities. At present, the absence of public comparative profiling data for this exact compound makes it impossible to quantify the magnitude of this risk relative to named alternatives, underscoring the need for bespoke head-to-head characterization before any substitution decision.
[1] El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. View Source
[2] Lacal, J. C., et al. (2010). Derivatives of pyridine and quinoline. European Patent EP1710236A1. View Source
Quantitative Differentiation Evidence for N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide: A Gap Analysis
Research and Industrial Application Scenarios for N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide (CAS 342653-91-2)
Exploratory Kinase Profiling Against PIM-1 and Related Targets
Given that structurally related pyridine-quinoline hybrids have demonstrated competitive and non-competitive PIM-1 kinase inhibition with concomitant apoptosis induction [1], this compound may serve as a starting scaffold for in-house kinase profiling. Procurement for a focused panel screen against PIM-1, PIM-2, and a broader kinome selectivity panel is the most immediate evidence-generating application. However, no a priori activity can be assumed for this specific acetamide-linked variant.
Choline Kinase α (ChoKα) Inhibitor Screening in Oncology Research
The pyridine-quinoline chemotype has been patented as a privileged scaffold for compounds that block phosphorylcholine biosynthesis via selective ChoKα inhibition [2]. Researchers investigating tumor-cell choline metabolism may procure this compound for head-to-head comparison with known ChoKα inhibitors such as CK37 or EB-3D in recombinant enzyme assays and cellular phosphocholine production measurements. Until such data are generated, no differentiation claim can be made.
Antiparasitic Activity Screening in Malaria Drug Discovery
Vendor annotations note that quinoline derivatives can serve as antimalarial agents , and bioisosteric replacement studies of choline kinase inhibitors have shown potent antiplasmodial activity [3]. This compound may be evaluated against Plasmodium falciparum blood-stage cultures (e.g., 3D7 or Dd2 strains) to establish its EC50 relative to chloroquine or artemisinin. No published antiplasmodial data exist for this specific CAS number, making experimental validation a prerequisite for any procurement decision.
[1] El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. View Source
[2] Lacal, J. C., et al. (2010). Derivatives of pyridine and quinoline. European Patent EP1710236A1. View Source
[3] Aguilar-Troyano, et al. (2021). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Pharmaceutics, 13(11), 1842. View Source
Quote Request
Request a Quote for N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.